2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylphenol
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Overview
Description
2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylphenol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and a phenol group substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylphenol typically involves the reaction of 3-chloromethyl-1,5-dimethylpyrazole with sodium carbonate in acetonitrile, followed by the addition of 2-aminoethanol. The mixture is stirred under reflux for several hours, and the resulting product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as enzyme inhibition and antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-1-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: This compound shares the pyrazole core structure but has different substituents, leading to distinct chemical and biological properties.
1,5-Dimethyl-1H-pyrazol-3-yl)methylamine: Another pyrazole derivative with a different functional group, used in various chemical syntheses.
Uniqueness
2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a pyrazole ring with a phenol group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(1,5-dimethylpyrazol-3-yl)-4-methylphenol |
InChI |
InChI=1S/C12H14N2O/c1-8-4-5-12(15)10(6-8)11-7-9(2)14(3)13-11/h4-7,15H,1-3H3 |
InChI Key |
ILCXLDSGSMTIKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN(C(=C2)C)C |
Origin of Product |
United States |
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